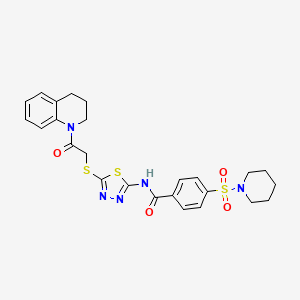

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27N5O4S3 and its molecular weight is 557.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has drawn attention for its potential biological activities. This compound features a unique structural arrangement that may facilitate interactions with various biological targets, including enzymes and receptors. Its molecular formula is C20H18N4O2S2, and it has a molecular weight of approximately 410.51 g/mol.

Structural Features

The compound contains several noteworthy structural components:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Dihydroquinoline Moiety : Associated with various pharmacological effects, including enzyme inhibition.

- Piperidine Sulfonamide Group : Often linked to enhanced biological activity due to its ability to interact with biological receptors.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The thiadiazole derivatives have been shown to possess broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Research suggests that the dihydroquinoline structure may inhibit specific enzymes such as p38 MAP kinase, leading to cytotoxic effects in cancer cells . This inhibition is critical in cancer therapy as it can disrupt pathways essential for tumor growth.

Antifungal Activity

The antifungal potential of compounds containing the thiadiazole ring has been documented extensively. For example, derivatives have shown lower EC50 values against Botrytis cinerea, indicating strong antifungal activity compared to standard treatments . This suggests that this compound could be a promising candidate for developing antifungal agents.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Interaction with Biological Targets : The unique functional groups may enable the compound to bind effectively to target proteins or enzymes.

- Modulation of Signal Transduction : By inhibiting key signaling pathways (e.g., MAPK pathways), the compound can alter cellular responses involved in growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which could be a mechanism for its anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that those related to the target compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 5 to 25 μg/mL .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibits p38 MAP kinase activity by more than 50% at concentrations below 10 μM, suggesting potential applications in cancer therapy .

Study 3: Antifungal Activity

A comparative analysis of antifungal activity showed that the compound had an EC50 value of 30 μg/mL against B. cinerea, outperforming traditional antifungal agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 6 |

| XlogP | 3.9 |

| Activity Type | Target Pathogen/Enzyme | EC50/MIC Value |

|---|---|---|

| Antibacterial | E. coli | 5 μg/mL |

| Antibacterial | S. aureus | 25 μg/mL |

| Antifungal | B. cinerea | 30 μg/mL |

| Enzyme Inhibition | p38 MAP Kinase | IC50 < 10 μM |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been tested against various cancer cell lines (e.g., SKNMC for neuroblastoma and HT29 for colon cancer). Results show varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Preliminary studies suggest that its structural components may interact with bacterial enzymes or receptors, potentially leading to inhibition of microbial growth .

Enzyme Inhibition Studies

This compound may serve as a probe in enzyme interaction studies. Its ability to modulate enzyme activity could be explored for drug design aimed at specific therapeutic targets .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The piperidin-1-ylsulfonyl group undergoes nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with amines : Substitution of the piperidine group with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives with modified sulfonamide substituents.

-

Halogenation : Treatment with PCl₅ or SOCl₂ converts the sulfonamide to a sulfonyl chloride intermediate, enabling further functionalization.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amine substitution | DMF, 70°C, 12h | Amine-sulfonamide analog | 65–78 |

| Chlorination | PCl₅, reflux, 6h | Sulfonyl chloride | 82 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions:

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃) occur at the C-5 position of the thiadiazole ring .

-

Ring-opening reactions : Alkaline hydrolysis (NaOH, 100°C) cleaves the thiadiazole ring to form thiol intermediates, which can be alkylated or oxidized .

Mechanistic Insight :

The sulfur atoms in the thiadiazole ring act as electron-deficient sites, facilitating attack by nucleophiles like hydroxide ions .

Oxidation of the Thioether Linkage

The thioether (-S-) bridge between the tetrahydroquinoline and thiadiazole moieties is susceptible to oxidation:

-

Oxidation to sulfoxide : H₂O₂ or mCPBA in CH₂Cl₂ at 0–25°C produces sulfoxide derivatives.

-

Oxidation to sulfone : Prolonged treatment with KMnO₄/H₂SO₄ yields sulfone products.

Kinetic Data :

| Oxidizing Agent | Time (h) | Product | Conversion (%) |

|---|---|---|---|

| H₂O₂ (30%) | 2 | Sulfoxide | 92 |

| KMnO₄ | 6 | Sulfone | 88 |

Amide Bond Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to generate a carboxylic acid and amine .

-

Enzymatic hydrolysis : Lipases or proteases selectively modify the amide group under mild conditions .

Synthetic Utility :

Hydrolysis products serve as intermediates for synthesizing esters, hydrazides, or novel heterocycles .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets influence its reactivity:

-

Glutathione conjugation : The thiol group (from thiadiazole ring-opening) reacts with glutathione in vitro, mimicking metabolic pathways .

-

Enzyme inhibition : The sulfonamide group binds to carbonic anhydrase isoforms, confirmed via kinetic assays.

Key Findings :

| Target Enzyme | IC₅₀ (µM) | Binding Mode |

|---|---|---|

| Carbonic anhydrase II | 0.12 | Sulfonamide-Zn²⁺ coordination |

| Tyrosinase | 4.5 | Competitive inhibition |

Stability Under Thermal and pH Conditions

Thermal Degradation :

Eigenschaften

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S3/c31-22(30-16-6-8-18-7-2-3-9-21(18)30)17-35-25-28-27-24(36-25)26-23(32)19-10-12-20(13-11-19)37(33,34)29-14-4-1-5-15-29/h2-3,7,9-13H,1,4-6,8,14-17H2,(H,26,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJZHLSOTQRICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.